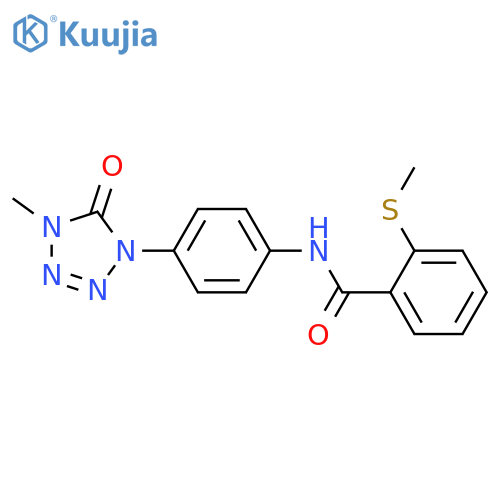

Cas no 1396875-84-5 (N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide)

N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide

- N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-methylsulfanylbenzamide

- AKOS024540879

- F6233-0148

- 1396875-84-5

- N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide

- N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide

- VU0538410-1

-

- インチ: 1S/C16H15N5O2S/c1-20-16(23)21(19-18-20)12-9-7-11(8-10-12)17-15(22)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,17,22)

- InChIKey: KQMHUHOWGKVLDV-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(N2C(=O)N(C)N=N2)C=C1)(=O)C1=CC=CC=C1SC

計算された属性

- せいみつぶんしりょう: 341.09464591g/mol

- どういたいしつりょう: 341.09464591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 103Ų

N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6233-0148-40mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-10mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-15mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-3mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-4mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-5mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-5μmol |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-25mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-1mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0148-2mg |

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)benzamide |

1396875-84-5 | 2mg |

$59.0 | 2023-09-09 |

N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide 関連文献

-

1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamideに関する追加情報

N-4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide (CAS No. 1396875-84-5): An Overview

N-4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide (CAS No. 1396875-84-5) is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrazoles and has been extensively studied for its pharmacological properties. The unique structure of this molecule, characterized by the presence of a tetrazole ring and a methylsulfanyl group, contributes to its biological activity and makes it a promising candidate for various therapeutic uses.

The tetrazole ring is a well-known functional group in medicinal chemistry, often associated with compounds that exhibit potent biological activities. The presence of this ring in N-4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide suggests that it may have similar properties to other tetrazole-containing drugs. For instance, tetrazoles are known for their ability to act as angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the treatment of hypertension and heart failure. However, the specific biological activity of this compound extends beyond ACE inhibition.

Recent studies have highlighted the potential of N-4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the methylsulfanyl group in the structure of N-4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-y l)phenyl -2 -(methylsulfanyl )benzamide plays a crucial role in its pharmacological profile. Sulfur-containing compounds are known for their ability to modulate various biological processes, including oxidative stress and apoptosis. The presence of this group may enhance the compound's ability to protect cells from oxidative damage and promote cell survival.

In addition to its anti-inflammatory properties, N - 4 -( 4 -M ethyl - 5 - ox o - 4 , 5 - dihydro - 1 H - 1 , 2 , 3 , 4 - tet razol - 1 - yl ) phen yl - 2 -( methyl sulf anil ) benz amide has also shown promise as an anticancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.

The safety profile of N - 4 -( 4 -M ethyl - 5 - ox o - 4 , 5 - dihydro - 1 H - 1 , 2 , 3 , 4 - tet razol - 1 - yl ) phen yl - 2 -( methyl sulf anil ) benz amide has been evaluated in several preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity. However, further clinical trials are needed to fully assess its safety and efficacy in humans.

In conclusion, N - 4 -( 4 -M ethyl - 5 - ox o - 4 , 5 - dihydro - 1 H - 1 , 2 , 3 , 4 - tet razol - 1 - yl ) phen yl - 2 -( methyl sulf anil ) benz amide (CAS No. 1396875 8 8 8 8 8 8 8 8 8 8 8 8 8) is a promising compound with a diverse range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development in the field of medicinal chemistry.

1396875-84-5 (N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-(methylsulfanyl)benzamide) 関連製品

- 1595934-33-0(2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid)

- 870010-44-9(2-(Cyclopropylethynyl)phenol)

- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)

- 104801-93-6(2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid)

- 1260672-44-3(5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid)

- 2411217-35-9(4-1-(6-chloro-2-methylpyridin-3-yl)-N-methylformamidobutanoic acid)

- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)

- 1471260-48-6(1-(4-bromo-2-pyridyl)ethanol)

- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 87424-40-6(4-(Ethoxycarbonyl)-3-nitrobenzoic acid)